1-(Benzo[c][1,2,5]thiadiazol-5-yl)-2,2,2-trifluoroethanone
Overview
Description
1-(Benzo[c][1,2,5]thiadiazol-5-yl)-2,2,2-trifluoroethanone is a compound that belongs to the class of benzo[c][1,2,5]thiadiazoles. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[c][1,2,5]thiadiazol-5-yl)-2,2,2-trifluoroethanone typically involves the reaction of benzo[c][1,2,5]thiadiazole with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:
[ \text{Benzo[c][1,2,5]thiadiazole} + \text{Trifluoroacetic anhydride} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[c][1,2,5]thiadiazol-5-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Benzo[c][1,2,5]thiadiazol-5-yl)-2,2,2-trifluoroethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of 1-(Benzo[c][1,2,5]thiadiazol-5-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl group enhances its ability to penetrate biological membranes and interact with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects. For example, the compound may inhibit specific enzymes involved in cancer cell proliferation or microbial growth.
Comparison with Similar Compounds
1-(Benzo[c][1,2,5]thiadiazol-5-yl)-2,2,2-trifluoroethanone can be compared with other benzo[c][1,2,5]thiadiazole derivatives, such as:
Benzo[c][1,2,5]thiadiazole: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4,7-Diarylbenzo[c][1,2,5]thiadiazoles: These compounds have aryl groups at the 4 and 7 positions, which can significantly alter their electronic and photophysical properties.
Benzo[c][1,2,5]thiadiazol-5-ylboronic acid pinacol ester: Contains a boronic acid group, making it useful for Suzuki coupling reactions.
The unique presence of the trifluoromethyl group in this compound distinguishes it from these similar compounds, providing it with enhanced stability and biological activity.
Properties
IUPAC Name |
1-(2,1,3-benzothiadiazol-5-yl)-2,2,2-trifluoroethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3N2OS/c9-8(10,11)7(14)4-1-2-5-6(3-4)13-15-12-5/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUXRGQMSHQNBME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1C(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401195238 | |
Record name | Ethanone, 1-(2,1,3-benzothiadiazol-5-yl)-2,2,2-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401195238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1951440-13-3 | |
Record name | Ethanone, 1-(2,1,3-benzothiadiazol-5-yl)-2,2,2-trifluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1951440-13-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 1-(2,1,3-benzothiadiazol-5-yl)-2,2,2-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401195238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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